molecular formula C15H18N2O4 B3165074 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 896418-11-4

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B3165074
CAS No.: 896418-11-4
M. Wt: 290.31 g/mol
InChI Key: HIZAQCVEQYIJDC-UHFFFAOYSA-N
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Description

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid is a chemical compound with the molecular formula C19H22N2O4. . This compound is a piperazine derivative, which is a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety.

Scientific Research Applications

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Neuroscience: It is studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Chemical Biology: The compound is used as a tool to study various biological processes and pathways.

    Industrial Applications: It may have applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: A related compound with similar structural features but different functional groups.

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Another related compound with a benzaldehyde moiety instead of a propanoic acid group.

Uniqueness

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(3-methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-3-2-4-12(9-11)15(21)17-7-5-16(6-8-17)13(18)10-14(19)20/h2-4,9H,5-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZAQCVEQYIJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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